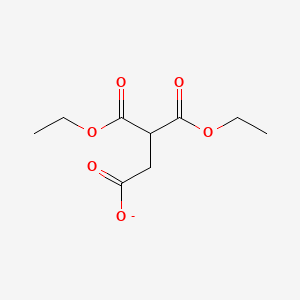![molecular formula C14H20ClNO2 B14607369 1-[(3-Chloro-3-ethyl-2-nitrosopentyl)oxy]-4-methylbenzene CAS No. 58877-13-7](/img/structure/B14607369.png)
1-[(3-Chloro-3-ethyl-2-nitrosopentyl)oxy]-4-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3-Chloro-3-ethyl-2-nitrosopentyl)oxy]-4-methylbenzene is an organic compound characterized by its complex structure, which includes a benzene ring substituted with a chlorinated ethyl-nitroso group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Chloro-3-ethyl-2-nitrosopentyl)oxy]-4-methylbenzene typically involves multiple steps, starting with the preparation of the chlorinated ethyl-nitroso intermediate. This intermediate is then reacted with 4-methylphenol under specific conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(3-Chloro-3-ethyl-2-nitrosopentyl)oxy]-4-methylbenzene can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed under basic conditions.
Major Products
The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted benzene compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-[(3-Chloro-3-ethyl-2-nitrosopentyl)oxy]-4-methylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[(3-Chloro-3-ethyl-2-nitrosopentyl)oxy]-4-methylbenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to alterations in their function. The compound may also generate reactive oxygen species, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[(3-Chloro-3-ethyl-2-nitrosopentyl)oxy]-4-ethylbenzene
- 1-[(3-Chloro-3-methyl-2-nitrosopentyl)oxy]-4-methylbenzene
- 1-[(3-Chloro-3-ethyl-2-nitrosopentyl)oxy]-4-methoxybenzene
Uniqueness
1-[(3-Chloro-3-ethyl-2-nitrosopentyl)oxy]-4-methylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
58877-13-7 |
|---|---|
Formule moléculaire |
C14H20ClNO2 |
Poids moléculaire |
269.77 g/mol |
Nom IUPAC |
1-(3-chloro-3-ethyl-2-nitrosopentoxy)-4-methylbenzene |
InChI |
InChI=1S/C14H20ClNO2/c1-4-14(15,5-2)13(16-17)10-18-12-8-6-11(3)7-9-12/h6-9,13H,4-5,10H2,1-3H3 |
Clé InChI |
RXSIAUMRNAZJLR-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)(C(COC1=CC=C(C=C1)C)N=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


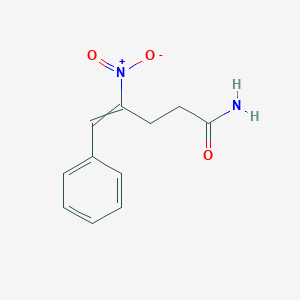
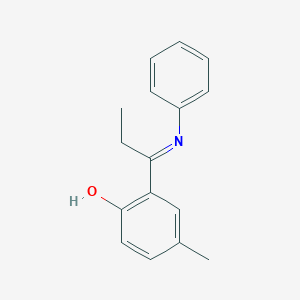
![N-[(2,4,6-trimethylphenyl)methyl]heptan-2-amine;hydrochloride](/img/structure/B14607321.png)
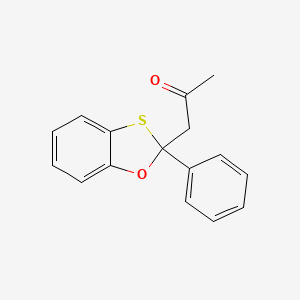
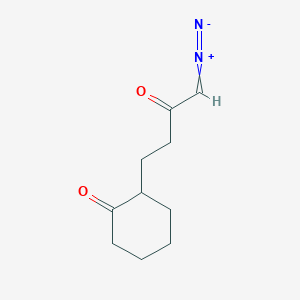

![4-[(1E)-3,3-Diethyltriaz-1-en-1-yl]benzamide](/img/structure/B14607338.png)


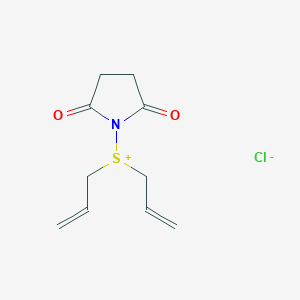
![4-(2-Piperazin-1-ylpyrido[2,3-d]pyrimidin-4-yl)thiomorpholine;sulfuric acid](/img/structure/B14607358.png)
![4-[Di(prop-2-en-1-yl)amino]-3,5-dimethylphenyl ethylcarbamate](/img/structure/B14607359.png)

